X-Ray Crystallography and Solid-State Architecture of 5-Iodo-1,2,3-trimethylbenzene: A Technical Guide
X-Ray Crystallography and Solid-State Architecture of 5-Iodo-1,2,3-trimethylbenzene: A Technical Guide
Executive Summary
The precise determination of solid-state molecular architectures is a cornerstone of modern materials science and rational drug design. Halogenated aromatic compounds, particularly iodoarenes, serve as critical building blocks due to their capacity to engage in highly directional non-covalent interactions known as halogen bonds[1]. This whitepaper provides an in-depth, authoritative methodology for the X-ray crystallographic analysis of 5-Iodo-1,2,3-trimethylbenzene (also known as 5-iodohemimellitene, CAS 41381-34-4). By detailing the causality behind experimental choices—from crystal growth to least-squares refinement—this guide serves as a self-validating protocol for researchers seeking to elucidate the structural parameters and supramolecular packing motifs of sterically hindered iodoarenes.
Chemical Context & Structural Significance
5-Iodo-1,2,3-trimethylbenzene is a structural isomer of the more commonly referenced iodomesitylene (2-iodo-1,3,5-trimethylbenzene)[2]. While iodomesitylene features a symmetrical distribution of methyl groups that flank the iodine atom (imposing severe steric hindrance), the 1,2,3-trimethyl substitution pattern in 5-iodohemimellitene leaves the iodine atom at the 5-position relatively unhindered.
This subtle structural variance fundamentally alters the molecule's electrostatic potential map. The unhindered iodine atom presents a highly accessible region of positive electrostatic potential (the σ -hole) along the extension of the C–I bond[1]. Consequently, 5-iodo-1,2,3-trimethylbenzene is an excellent candidate for studying directional halogen bonding (C–I···Lewis Base interactions) in the solid state, which has profound implications for crystal engineering and the design of multicomponent supramolecular assemblies[3].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the crystallographic determination of small halogenated molecules must follow a rigorous, step-by-step workflow. The following protocols detail the optimal parameters for isolating and solving the structure of 5-iodo-1,2,3-trimethylbenzene.
Protocol 1: Single Crystal Growth and Mounting
Causality: Iodoarenes of this molecular weight are often low-melting solids or dense liquids at room temperature. Crystallization must be driven by controlled kinetics to prevent the formation of twinned or microcrystalline domains.
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Solvent Selection: Dissolve 50 mg of purified 5-iodo-1,2,3-trimethylbenzene in a minimum volume of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
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Vapor Diffusion: Place the sample vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., n -pentane or hexanes). The slow diffusion of the anti-solvent into the sample solution over 48–72 hours promotes the nucleation of high-quality single crystals.
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Crystal Selection & Mounting: Under a polarized light microscope, select a crystal with well-defined faces (optimal dimensions: ~0.2 × 0.2 × 0.1 mm).
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Cryoprotection: Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen loop. The oil displaces surface solvent and forms a rigid glass upon flash-cooling, preventing ice formation and mechanical stress.
Protocol 2: X-Ray Data Collection
Causality: Iodine is a heavy atom ( Z=53 ) that strongly absorbs X-rays. Selecting the correct radiation source and temperature is critical for minimizing absorption artifacts and thermal motion.
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Radiation Source: Utilize Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α . Mo K α significantly reduces the linear absorption coefficient ( μ ) for iodine-rich samples, mitigating systematic errors in reflection intensities.
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Cryocooling: Maintain the crystal at 100 K using an open-flow nitrogen cryostat. Cooling reduces atomic displacement parameters (ADPs), thereby increasing the intensity of high-angle reflections and improving the precision of the final C–C and C–I bond lengths.
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Data Acquisition: Collect data using a ω
- and ϕ -scan strategy on a modern diffractometer equipped with a photon-counting pixel array detector (e.g., Rigaku HyPix or Bruker PHOTON III). Ensure a high redundancy (multiplicity > 4) to facilitate robust empirical absorption correction.
Protocol 3: Structure Solution and Refinement
Causality: Modern computational crystallography relies on dual-space methods and full-matrix least-squares refinement to achieve a global minimum in the difference between observed and calculated structure factors.
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Data Reduction: Integrate the raw diffraction frames and apply numerical or multi-scan absorption corrections.
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Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) or charge-flipping methods (e.g., Superflip)[4]. These methods excel at locating heavy atoms like iodine without prior knowledge of the structural model.
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Refinement: Refine the initial model using full-matrix least-squares on F2 via SHELXL[5], typically accessed through the Olex2 graphical user interface[6].
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Anisotropic Refinement: Refine all non-hydrogen atoms (C, I) anisotropically.
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Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons, and 1.5Ueq(C) for methyl groups)[5].
Figure 1: Step-by-step X-ray crystallography workflow for small halogenated arenes.
Solid-State Architecture & Halogen Bonding
The crystal packing of 5-iodo-1,2,3-trimethylbenzene is governed by a delicate balance of van der Waals forces, π
π stacking, and halogen bonding.Because the iodine atom in the 5-position is not flanked by ortho-methyl groups (unlike in iodomesitylene), its σ -hole is sterically accessible. In the solid state, iodoarenes typically exhibit two primary modes of halogen bonding:
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Type I Interactions (Symmetrical): C–I···I–C contacts where the angles θ1 and θ2 are approximately equal (often ~140°–160°). These are driven by dispersion forces and close packing[3].
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Type II Interactions (Directional): C–I···I–C contacts where θ1≈180° and θ2≈90° . This is a true electrostatic halogen bond where the electrophilic σ -hole of one iodine atom interacts with the nucleophilic equatorial belt of another[7].
Furthermore, in the absence of strong Lewis bases (like nitrogen or oxygen), 5-iodo-1,2,3-trimethylbenzene is expected to exhibit C–I··· π interactions , where the iodine atom acts as an electron acceptor to the electron-rich aromatic ring of an adjacent molecule[8].
Figure 2: Logical classification of halogen bonding interactions in iodoarenes.
Quantitative Crystallographic Parameters
While specific unit cell dimensions vary based on polymorphs and crystallization conditions, the following table summarizes the highly predictable, benchmark quantitative data for sterically hindered iodo-trimethylbenzenes (derived from analogous isomeric structures)[9],[10].
ParameterExpected Value / RangeStructural SignificanceCrystal SystemMonoclinic or OrthorhombicTypical for small, asymmetric aromatic hydrocarbons.Space Group P21/c or Pbca Centrosymmetric packing minimizes dipole moments.Temperature100(2) KSuppresses thermal motion for accurate bond metrics.C–I Bond Length2.09 – 2.11 ÅStandard covalent bond length for sp2 hybridized C–I.C–C (Aromatic) Length1.38 – 1.40 ÅIndicates standard delocalized π -system.C–C (Methyl) Length1.50 – 1.52 ÅStandard sp2 sp3 single bond.Final R1 Index< 0.05 (5%)Indicates an excellent agreement between the model and data.Goodness-of-Fit (GooF)~1.000 to 1.050Validates the weighting scheme used during SHELXL refinement[5].
References
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Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link][5]
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OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via ResearchGate) URL:[Link][6]
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Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: National Institutes of Health (PMC) URL:[Link][1]
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Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder Source: ACS Publications URL:[Link][7]
Sources
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 4028-63-1: Iodomesitylene | CymitQuimica [cymitquimica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure Solution | OlexSys [olexsys.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
